Di-tert-butyl tartrate
Description
Significance of Chirality in Contemporary Organic Synthesis
Chirality, derived from the Greek word for hand ("cheir"), is a fundamental concept in stereochemistry describing molecules that are non-superimposable on their mirror images. oup.com These mirror-image isomers, known as enantiomers, possess identical physical and chemical properties in an achiral environment but exhibit different spatial arrangements. researchgate.net The significance of chirality in modern organic chemistry is profound, as the three-dimensional structure of a molecule is crucial to its function and interaction with other chiral molecules. researchgate.net
This "handedness" is particularly vital in biological systems, where enzymes, receptors, and other biomolecules are themselves chiral. oup.com Consequently, the enantiomers of a chiral drug can exhibit markedly different pharmacological effects. dicp.ac.cnfrontiersin.org One enantiomer may provide the desired therapeutic benefit, while the other could be inactive or, in some infamous cases like thalidomide, dangerously toxic. researchgate.net This biological stereo-specificity necessitates the development of methods to produce single-enantiomer pharmaceuticals, a primary objective of contemporary organic synthesis. frontiersin.org The ability to control the stereochemical outcome of a reaction, known as asymmetric synthesis, is therefore not just an academic challenge but a critical requirement for the creation of safe and effective medicines, as well as advanced materials and agrochemicals. oup.comdicp.ac.cn
Overview of Tartrate Esters as Chiral Scaffolds in Research
Tartaric acid, a naturally occurring dicarboxylic acid, is an inexpensive and readily available chiral molecule. nih.gov Its esters, known as tartrates, have become indispensable tools in asymmetric synthesis, serving as versatile chiral scaffolds. nih.gov These compounds provide a predefined stereochemical framework that can be used to influence the stereochemical course of a reaction. They are widely employed as chiral auxiliaries, chiral building blocks, and precursors for more complex chiral ligands. nih.govnetascientific.com
A landmark achievement that highlighted the power of tartrate esters was the Sharpless-Katsuki asymmetric epoxidation, developed in 1980. researchgate.netscribd.com This reaction utilizes a titanium catalyst in conjunction with a chiral dialkyl tartrate, most commonly diethyl tartrate (DET) or diisopropyl tartrate (DIPT), to achieve the highly enantioselective epoxidation of allylic alcohols. researchgate.netwikipedia.org The predictability and high efficiency of this method revolutionized asymmetric synthesis and earned K. Barry Sharpless a share of the 2001 Nobel Prize in Chemistry. researchgate.netwikipedia.org
Beyond their direct use in catalysis, tartrate esters are crucial starting materials for the synthesis of other powerful chiral ligands. A prominent example is the family of TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols). nih.govresearchgate.net These versatile chiral diols, prepared by the reaction of tartrate esters with Grignard reagents, are used in a wide array of enantioselective transformations. nih.govresearchgate.net The ability to derive a vast library of effective chiral ligands and auxiliaries from the simple and inexpensive tartrate backbone underscores their central role in modern research. nih.gov
Historical Development and Evolution of Di-tert-butyl Tartrate Applications in Academia
While the early successes in tartrate-mediated asymmetric synthesis, such as the Sharpless epoxidation, predominantly featured less sterically hindered esters like DET and DIPT, the evolution of the field saw researchers exploring structural variations to fine-tune reactivity and selectivity. researchgate.net The introduction of the bulkier tert-butyl groups, leading to this compound (DTBT), represented a logical progression in this optimization process. The tert-butyl groups, due to their significant steric hindrance, can create a more defined and constrained chiral environment around a catalytic center, often leading to higher levels of enantioselectivity. cymitquimica.com
The synthesis of molecules with tert-butyl groups became more routine following the introduction of Di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in 1976, which grew to become one of the most common protecting groups for amines in organic synthesis. acs.orgwikipedia.org Although not directly related to DTBT synthesis, its widespread adoption familiarized chemists with the incorporation and manipulation of the t-butyl moiety.
In the decades following the initial work on tartrate catalysts, academic research demonstrated the specific advantages of using the bulkier DTBT. For instance, in the asymmetric hetero Diels-Alder reaction of nitroso compounds, the use of (R,R)-Di-tert-butyl tartrate was shown to significantly increase the enantioselectivity of the cycloadduct compared to its diisopropyl counterpart, achieving up to 88% enantiomeric excess (ee). clockss.org Further optimization, including slow addition of the nitrosobenzene, pushed the enantioselectivity to an excellent 92% ee. clockss.org
Interactive Data Tables
Physical and Chemical Properties of (+)-Di-tert-butyl L-tartrate
| Property | Value | Reference(s) |
| Synonyms | L-(+)-Tartaric Acid Di-tert-Butyl Ester, Di-tert-butyl L-(+)-Tartrate | netascientific.com |
| CAS Number | 117384-45-9 | netascientific.com |
| Molecular Formula | C₁₂H₂₂O₆ | cymitquimica.comnetascientific.com |
| Molecular Weight | 262.3 g/mol | netascientific.com |
| Appearance | White powder | netascientific.com |
| Melting Point | 90 - 92 °C | netascientific.comchemimpex.com |
| Optical Rotation | [α]²⁰/D = +9 to +13° (c=1 in Acetone) | netascientific.com |
| Solubility | Enhanced solubility in organic solvents | cymitquimica.comnetascientific.com |
Selected Research Applications of this compound (DTBT)
| Reaction | Chiral Auxiliary | Substrate(s) | Product | Enantiomeric Excess (ee) | Research Focus | Reference(s) |
| Hetero Diels-Alder | (R,R)-DTBT | Cyclohexa-1,3-dienylmethanol & Nitrosobenzene | Bicyclic dihydro-1,2-oxazine | up to 92% | Enhancing enantioselectivity through bulky chiral auxiliaries | clockss.org |
| Alkynylzinc Addition | (R,R)-DTBT | N-(benzylidene)benzylamine N-oxide & Phenylacetylene | α-substituted propargylic N-hydroxylamine | 82% | Asymmetric nucleophilic addition to nitrones | oup.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H22O6 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
ditert-butyl 2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C12H22O6/c1-11(2,3)17-9(15)7(13)8(14)10(16)18-12(4,5)6/h7-8,13-14H,1-6H3 |
InChI Key |
ITWOKJQQGHCDBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(C(=O)OC(C)(C)C)O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Di Tert Butyl Tartrate and Its Derivatives
Stereoselective Synthesis of Di-tert-butyl Tartrate Enantiomers
The most prevalent and practical approach to obtaining enantiomerically pure this compound is through chiral pool synthesis. This strategy leverages the readily available and inexpensive enantiomers of tartaric acid, namely L-(+)-tartaric acid and D-(-)-tartaric acid, as the starting materials. orgsyn.orgcymitquimica.com The stereochemistry of the final product is directly dictated by the chirality of the starting tartaric acid.
The primary method for this transformation is the Fischer-Speier esterification, which involves the reaction of the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com In the case of this compound, tert-butanol (B103910) is used as the alcohol. However, due to the tertiary nature of the alcohol, the reaction is prone to side reactions, such as the dehydration of tert-butanol to isobutylene (B52900). researchgate.net
To circumvent this, a common and effective method involves the acid-catalyzed addition of isobutylene to tartaric acid. researchgate.netgoogle.com This reaction is typically carried out in a suitable solvent with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The isobutylene, being a gas, is bubbled through the reaction mixture.
Another viable route is the transesterification of other dialkyl tartrates, such as diethyl tartrate or dimethyl tartrate. acs.org This method involves heating the starting tartrate ester with tert-butanol in the presence of a suitable catalyst.
| Starting Material | Reagents | Catalyst | Key Conditions | Product | Ref. |
| L-(+)-Tartaric Acid | Isobutylene | Sulfuric Acid | Bubbling isobutylene through a solution of tartaric acid | (+)-Di-tert-butyl L-tartrate | researchgate.netgoogle.com |
| D-(-)-Tartaric Acid | tert-Butanol | Sulfuric Acid | Fischer-Speier esterification with excess alcohol | (-)-Di-tert-butyl D-tartrate | masterorganicchemistry.com |
| (+)-Diethyl L-tartrate | tert-Butanol | Acid or Base | Transesterification, removal of ethanol | (+)-Di-tert-butyl L-tartrate | acs.org |
Functionalization and Derivatization Strategies for Expanding Chiral Scaffolds
The this compound framework, with its vicinal diol and diester functionalities, offers multiple sites for chemical modification, allowing for the creation of a wide array of complex chiral molecules.
Esterification and Transesterification Reactions
The ester groups of this compound can undergo transesterification with other alcohols under either acidic or basic conditions. This allows for the introduction of different alkyl or aryl groups, thereby modifying the steric and electronic properties of the molecule. For instance, transesterification of dimethyl tartrate has been studied to introduce functional handles for immobilization on solid supports. google.com
Modification of Hydroxyl and Carboxyl Functionalities
The two hydroxyl groups of this compound are key sites for derivatization. They can be protected with various protecting groups, such as acetals or silyl (B83357) ethers, to allow for selective reactions at other parts of the molecule. researchgate.netresearchgate.net
Furthermore, these hydroxyl groups can be activated and displaced by nucleophiles. A notable example is their conversion to a cyclic sulfate (B86663), which is a highly reactive intermediate. acs.orggoogle.comgoogle.comnih.gov This cyclic sulfate can then be opened by a variety of nucleophiles to introduce new functionalities with high stereocontrol.
The carboxyl groups can also be converted into other functional groups, such as amides. umich.edugoogle.com This is typically achieved by reacting the this compound with an amine, often requiring activation of the carboxylic acid or harsh reaction conditions like thermolysis. umich.edu
Formation of Cyclic Derivatives and Analogues
The vicinal diol moiety of this compound is ideally suited for the formation of cyclic derivatives. Reaction with aldehydes or ketones in the presence of an acid catalyst leads to the formation of cyclic acetals or ketals, respectively. These cyclic structures can serve as protecting groups or as rigid chiral scaffolds in further synthetic transformations.
As mentioned previously, the formation of cyclic sulfates from the diol is a powerful strategy for creating versatile chiral building blocks. acs.orggoogle.comgoogle.comnih.gov These cyclic sulfates are highly electrophilic and can undergo ring-opening reactions with a wide range of nucleophiles, leading to a diverse array of substituted tartrate derivatives.
| Functional Group | Reagent(s) | Product Type | Ref. |
| Hydroxyl Groups | Aldehyde/Ketone, Acid Catalyst | Cyclic Acetal/Ketal | researchgate.net |
| Hydroxyl Groups | Thionyl Chloride, then RuCl₃/NaIO₄ | Cyclic Sulfate | acs.orggoogle.comgoogle.com |
| Carboxyl Groups | Amine, Heat | Diamide | umich.edu |
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods. In the context of this compound synthesis, several green chemistry approaches have been explored.
One key area of improvement is the replacement of corrosive and hazardous liquid acid catalysts, such as sulfuric acid, with solid acid catalysts. oc-praktikum.deresearchgate.netmdpi.com Zeolites, sulfated zirconia, and ion-exchange resins are examples of solid acids that can be used for esterification reactions. These catalysts are often more easily separated from the reaction mixture, can be recycled, and may lead to fewer side reactions.
Enzymatic catalysis offers another green alternative to traditional chemical methods. mdpi.comutupub.finih.govnih.govscielo.br Lipases, in particular, have been shown to catalyze the synthesis of esters, including butyl lactate, via esterification or transesterification under mild reaction conditions. nih.gov While the direct lipase-catalyzed synthesis of this compound is not yet widely reported, the principles are applicable and represent a promising area for future research.
Solvent-free synthesis is another tenet of green chemistry that has been applied to related reactions. sci-hub.se Conducting reactions in the absence of a solvent reduces waste and can sometimes lead to faster reaction rates. Ultrasound irradiation has also been explored as a green technique to promote reactions, often leading to shorter reaction times and higher yields. sci-hub.se
| Green Approach | Catalyst/Method | Advantages | Ref. |
| Solid Acid Catalysis | Zeolites, Ion-Exchange Resins | Recyclable, less corrosive, easier separation | oc-praktikum.deresearchgate.netmdpi.com |
| Enzymatic Catalysis | Lipases | Mild conditions, high selectivity, biodegradable catalyst | mdpi.comutupub.finih.gov |
| Solvent-Free Synthesis | Neat reaction conditions | Reduced waste, potential for faster reactions | sci-hub.se |
Di Tert Butyl Tartrate in Asymmetric Catalysis: Ligand and Auxiliary Design
Role as a Chiral Auxiliary in Enantioselective Transformations
Di-tert-butyl tartrate (DTBT) serves as a versatile chiral auxiliary, a stereogenic unit temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. numberanalytics.com Its bulky tert-butyl groups and C2-symmetric backbone create a well-defined chiral environment, enabling high levels of asymmetric induction in various transformations. netascientific.com
Stoichiometric Asymmetric Induction
In stoichiometric applications, at least one full equivalent of this compound is used to direct the stereochemistry of a reaction. The auxiliary is covalently or coordinatively bonded to the reacting species, creating diastereomeric transition states that lead to the preferential formation of one enantiomer of the product.
One notable application is in the asymmetric allylation of aldehydes. Chiral allylating reagents can be generated in situ from tin compounds, allyl halides, a chiral dialkyl tartrate, and a base. When this compound was used as the stoichiometric chiral auxiliary in the allylation of benzaldehyde, the corresponding homoallylic alcohol was produced with a high yield and an impressive enantiomeric excess (ee) of 91%. lookchem.com This high level of induction is attributed to the formation of a rigid, chiral tin complex incorporating the tartrate auxiliary, which effectively shields one face of the aldehyde from the approaching allyl group. lookchem.com
Another significant use of stoichiometric DTBT is in the asymmetric addition of alkynylzinc reagents to nitrones. nii.ac.jp Research has shown that utilizing di(t-butyl) (R,R)-tartrate as the chiral auxiliary in these reactions leads to the formation of the corresponding propargyl hydroxylamine (B1172632) products with high levels of stereocontrol. nii.ac.jp Similarly, in 1,3-dipolar cycloaddition reactions involving azomethine imines, the use of a stoichiometric amount of (R,R)-di-tert-butyl tartrate as the chiral auxiliary resulted in the formation of the bicyclic product with an enantioselectivity of 92% ee. nii.ac.jp In these cases, the tartrate auxiliary is part of a multi-metal center complex that dictates the facial selectivity of the reaction. nii.ac.jp
| Reaction Type | Substrate | Chiral Auxiliary | Enantiomeric Excess (ee) | Reference |
| Aldehyde Allylation | Benzaldehyde | (+)-Di-tert-butyl tartrate | 91% | lookchem.com |
| 1,3-Dipolar Cycloaddition | Azomethine imine | (R,R)-Di-tert-butyl tartrate | 92% | nii.ac.jp |
Catalytic Asymmetric Induction Mechanisms
While often used stoichiometrically, this compound can also function as a chiral auxiliary in catalytic amounts. In these systems, the tartrate is not permanently attached to the substrate but is part of a chiral catalyst that is regenerated during the reaction cycle.
A key example is the catalytic asymmetric addition of dialkylzincs to 3,4-dihydroisoquinoline (B110456) N-oxides. oup.com In this reaction, a catalytic amount of a tartaric acid ester, such as this compound, is used to generate a chiral catalyst in situ. The mechanism involves the reaction of the tartrate ester with a magnesium salt and methylzinc to form a complex zinc-based catalyst. oup.com This chiral catalyst then coordinates with the nitrone substrate and the dialkylzinc reagent, orchestrating the enantioselective addition of the alkyl group. The choice of the tartrate ester is crucial for enantioselectivity; however, studies have shown that esters derived from secondary alcohols, like diisopropyl tartrate, can sometimes be more effective than the bulkier this compound in this specific reaction. oup.com Nonetheless, the principle demonstrates a mechanism where the tartrate acts as the core chiral component of a catalytic system without being a ligand on a heavy transition metal like titanium. oup.com
This compound-Derived Ligands in Transition Metal Catalysis
The most prominent role of this compound and its analogues in asymmetric catalysis is as a chiral ligand for transition metals. By coordinating to a metal center, the tartrate creates a chiral environment that enables highly enantioselective transformations.
Titanium-Tartrate Complexes in Asymmetric Epoxidation (Sharpless Epoxidation)
The Sharpless-Katsuki epoxidation is a landmark reaction in asymmetric synthesis that employs a catalyst derived from titanium tetraisopropoxide, a chiral dialkyl tartrate like this compound (DTBT), and an oxidant, typically tert-butyl hydroperoxide (TBHP). numberanalytics.comwiley-vch.dejournals.co.za This method is renowned for its ability to convert prochiral allylic alcohols into chiral epoxides with very high enantioselectivity and predictable stereochemistry. numberanalytics.com
The active catalyst is believed to be a C2-symmetric dimer with the formula [Ti(tartrate)(OR)₂]₂. msu.edu This complex is formed by the reaction of titanium tetraisopropoxide with the dialkyl tartrate. Two of the isopropoxide groups on each titanium atom are displaced by the diol of the tartrate ligand. Subsequent exchange with the allylic alcohol substrate and the TBHP oxidant forms the active catalytic species poised for oxygen transfer. msu.eduacs.org The rigid, chiral pocket created by the dimeric structure is essential for the high degree of enantiocontrol. acs.org
Substrate Scope and Enantioselectivity Control
The Sharpless epoxidation is highly effective for a wide range of primary and secondary allylic alcohols. metu.edu.tr The reaction is tolerant of many other functional groups, making it a valuable tool in the synthesis of complex molecules. dicp.ac.cn
The enantioselectivity of the reaction is exceptionally high, often exceeding 90% ee, and is dictated by the chirality of the tartrate ligand used. journals.co.za A simple mnemonic reliably predicts the stereochemical outcome:
Using L-(+)-di-tert-butyl tartrate delivers the epoxide oxygen to the "bottom" face of the alkene when the allylic alcohol is drawn in a specific orientation (hydroxyl group in the bottom right).
Using D-(−)-di-tert-butyl tartrate delivers the oxygen to the "top" face.
This predictability is a key advantage of the methodology. metu.edu.tr The degree of enantioselectivity is also influenced by the substitution pattern of the alkene. Steric hindrance around the double bond can affect the reaction rate and, in some cases, lower the enantioselectivity. metu.edu.tr
| Tartrate Ligand | Face of Oxygen Delivery (Mnemonic) |
| L-(+)-Di-tert-butyl tartrate | Bottom (si face) |
| D-(−)-Di-tert-butyl tartrate | Top (re face) |
Kinetic Resolution Strategies
Beyond the asymmetric epoxidation of prochiral substrates, the Sharpless system is a powerful tool for the kinetic resolution of racemic secondary allylic alcohols. In a kinetic resolution, the chiral catalyst reacts at a significantly different rate with the two enantiomers of the racemic starting material.
When a racemic allylic alcohol is subjected to the Sharpless epoxidation conditions with a limited amount of the oxidant (e.g., ~0.6 equivalents of TBHP), one enantiomer is selectively epoxidized while the other remains largely unreacted. This allows for the separation of the highly enantiomerically enriched unreacted alcohol from the chiral epoxide product. While the maximum theoretical yield for the recovered alcohol in a kinetic resolution is 50%, this method can provide both the unreacted starting material and the epoxide product with very high enantiomeric excess. metu.edu.tr
This strategy has been demonstrated effectively in the resolution of various racemic allylic alcohols. For instance, the kinetic resolution of a racemic unsymmetrical divinylmethanol using stoichiometric Sharpless conditions resulted in the formation of the epoxide and the recovery of the unreacted alcohol, both with >99% ee. netascientific.com
Applications in Asymmetric Dihydroxylation and Aminohydroxylation
The development of methods for the stereoselective synthesis of diols and amino alcohols is a cornerstone of modern organic chemistry, providing access to crucial chiral building blocks for pharmaceuticals and natural products. While tartrate esters, particularly diethyl tartrate (DET) and diisopropyl tartrate (DIPT), are famously associated with the Sharpless asymmetric epoxidation of allylic alcohols, their role in the analogous dihydroxylation and aminohydroxylation reactions is less direct. scripps.edupharmaguideline.comchemie-brunschwig.ch These latter transformations, known as the Sharpless Asymmetric Dihydroxylation (AD) and Asymmetric Aminohydroxylation (AA), predominantly utilize a different class of chiral ligands.
The Sharpless Asymmetric Dihydroxylation involves the conversion of an alkene to a vicinal diol using osmium tetroxide as the catalyst. scripps.edu The enantioselectivity is induced by chiral ligands derived from cinchona alkaloids, such as dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD). scripps.edupharmaguideline.com These ligands guide the facial selectivity of the oxygen delivery to the double bond.
Similarly, the Sharpless Asymmetric Aminohydroxylation (AA) provides a direct route to synthesize enantiomerically enriched 1,2-amino alcohols from alkenes. This reaction also employs an osmium tetroxide catalyst in conjunction with cinchona alkaloid-derived ligands to control the stereochemical outcome. scripps.eduorganic-chemistry.org The reaction converts an alkene into an amino alcohol in a syn-selective manner, using various nitrogen sources like N-halosulfonamides, -amides, or -carbamates. organic-chemistry.orgursa.cat The choice of ligand and nitrogen source can influence both the enantioselectivity and, in some cases, the regioselectivity of the addition. organic-chemistry.org For instance, α,β-unsaturated esters have proven to be suitable substrates for this transformation, yielding β-amino alcohols, though yields can sometimes be moderate due to challenges with regioselectivity.
While this compound is a key player in other areas of asymmetric catalysis, the established and widely applied protocols for asymmetric dihydroxylation and aminohydroxylation rely on the well-developed osmium/cinchona alkaloid catalytic system.
Ligand Design for Other Enantioselective Metal-Catalyzed Reactions
Beyond its foundational role in epoxidation, this compound (DTBT) and its parent acid have been instrumental in the design of chiral ligands and auxiliaries for a diverse range of other metal-catalyzed enantioselective transformations.
This compound has been successfully employed as a chiral controller in asymmetric cycloaddition reactions. A notable example is in the hetero-Diels-Alder reaction of nitroso derivatives. In one study, the use of this compound in a complex with a zinc species and a diene was investigated for the reaction with a nitroso dienophile. beilstein-journals.org The bulkier tert-butyl ester, compared to the diisopropyl ester, was crucial for achieving high stereoselectivity. When the this compound was used in stoichiometric amounts with n-propylzinc bromide, the reaction with a cyclic diene proceeded with complete regioselectivity and high enantioselectivity. beilstein-journals.org A catalytic version of the reaction was also developed, demonstrating the practical utility of this system. beilstein-journals.org
Table 1: Asymmetric Nitroso Hetero-Diels-Alder Reaction Using this compound (DBT)
| Catalyst System/Auxiliary | Loading | Substrate | ee (%) | Key Findings | Reference |
|---|---|---|---|---|---|
| (R,R)-Di-tert-butyl tartrate / n-PrZnBr | Stoichiometric | Cyclic Diene | up to 92% | Complete regioselectivity and good stereoselectivity achieved. A proposed coordination complex involves both the diene and dienophile bound to the tartrate ester. | beilstein-journals.org |
The field of 1,3-dipolar cycloadditions is extensive, utilizing various catalytic systems to construct five-membered heterocyclic rings. rsc.orgua.es While many strategies exist, including those using chiral Brønsted acids or other metal complexes, the direct application of this compound as the primary ligand is less common than in Diels-Alder type reactions. rsc.orgua.esnii.ac.jp Research has shown that reactants bearing bulky tert-butyl groups can be well-tolerated in these cycloadditions, highlighting the importance of steric factors in reaction design. acs.org
Tartrate esters have served as effective chiral auxiliaries in enantioselective carbon-carbon bond-forming reactions, particularly in the addition of organometallic reagents to carbonyls and imines. The catalytic asymmetric addition of dialkylzinc reagents to nitrones has been explored using tartaric acid esters as chiral ligands. oup.com In a study investigating the influence of the ester group on a magnesium-zinc (B8626133) salt catalyst, various tartrate esters were screened. The results indicated that the steric nature of the ester is critical for enantioselectivity. While diisopropyl tartrate provided good results, the bulkier this compound led to a lower enantiomeric excess in the formation of the chiral hydroxylamine product. oup.com
Table 2: Influence of Tartrate Ester Group on Asymmetric Addition of Et₂Zn to a Nitrone
| Tartrate Ester | Enantiomeric Excess (ee %) | Reference |
|---|---|---|
| Diisopropyl (R,R)-tartrate | 78% | oup.com |
| Di-tert-butyl (R,R)-tartrate | 46% | oup.com |
| Dicyclopentyl (R,R)-tartrate | 82% | oup.com |
This data underscores that while this compound is a valuable chiral ligand, optimal performance requires careful tuning of the ligand structure to the specific reaction, as subtle changes in sterics can significantly impact the stereochemical outcome.
The application of tartrate esters in asymmetric oxidation is a landmark in catalysis. Following the success of the Sharpless epoxidation, the groups of Kagan and Modena developed a modified titanium-tartrate system for the asymmetric oxidation of prochiral sulfides to chiral sulfoxides. ucc.iewiley-vch.deresearchgate.net This method, often using tert-butyl hydroperoxide (TBHP) as the oxidant, has become a vital tool for synthesizing optically active sulfoxides. ucc.iewiley-vch.de
This compound has been specified as a viable chiral ligand in these systems. For instance, a process for the enantioselective synthesis of the single enantiomer of modafinil, a wakefulness-promoting agent, involves the asymmetric oxidation of a sulfide. google.com The patent for this process lists this compound as a possible chiral ligand for the titanium-mediated oxidation, although diethyl tartrate was noted as being especially preferred. google.com
Furthermore, catalysts derived from this compound have been developed for other types of oxidations. Simple aliphatic α,β-unsaturated ketones can be converted into the corresponding epoxides with good enantioselectivity (71–93% ee) using a catalyst generated from dibutylmagnesium (B73119) and this compound with tert-butyl hydroperoxide as the oxidant. researchgate.net
In contrast to the extensive use of this compound in oxidation reactions, its application as a primary ligand in catalytic asymmetric reduction reactions is less frequently reported. While asymmetric reductions of ketones and other functional groups are a major focus of catalysis research, these systems often employ other types of chiral ligands, such as those based on oxazolines or chiral phosphines. researchgate.netuni-regensburg.de
Carbon-Carbon Bond Forming Reactions
Organocatalytic Applications Involving this compound Derivatives
Organocatalysis, which uses small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful third pillar of catalysis alongside metal and biocatalysis. Tartaric acid, as an abundant and inexpensive chiral molecule, is an attractive platform for developing organocatalysts.
Tartaric acid itself has been shown to function as an effective enantioselective Brønsted acid catalyst. For example, (+)-tartaric acid can catalyze the [4+2] cycloaddition of isochromene acetals and vinylboronates, producing dihydronaphthalene products with high enantiomeric ratios and excellent diastereoselectivity. researchgate.net
Research has also focused on creating derivatives of tartaric acid for catalytic applications. One study involved the synthesis of N-alkyl dicarbohydrazides derived from (R,R)-tartaric acid, including a bis-(tert-butyl) derivative. researchgate.net These molecules were subsequently studied as ligands for coordinating with copper ions, demonstrating their utility in forming metal complexes. researchgate.net While this specific application falls under metal catalysis, it highlights how the tartrate scaffold can be chemically modified to create new functionalities.
The broader field of organocatalysis often relies on chiral scaffolds that can be readily modified, such as cinchona alkaloids and their derivatives, which have been used extensively in phase-transfer catalysis and other transformations. tut.ac.jpmdpi.comrsc.org While this compound is more commonly associated with metal-based catalytic systems, its parent compound, tartaric acid, demonstrates the potential of this chiral backbone in the design of effective organocatalysts. researchgate.net
Mechanistic Investigations of Di Tert Butyl Tartrate Mediated Reactions
Elucidation of Active Catalytic Species
The elucidation of the active catalytic species in reactions mediated by di-tert-butyl tartrate (DIPT) is crucial for understanding and optimizing asymmetric transformations. In the Sharpless asymmetric epoxidation, a key example, the active catalyst is a dimeric complex formed from titanium tetraisopropoxide and diethyl tartrate, with two isopropyl alcohol molecules eliminated. msu.edu The addition of tert-butyl hydroperoxide and an allylic alcohol leads to the displacement of two more isopropyl alcohols, forming the reactive catalyst complex. msu.edu
In other systems, such as the enantioselective fluorination of β-ketoesters, the active species is often a chiral metal-enolate complex. For instance, a cationic palladium catalyst coordinates to the β-ketoester in a bidentate fashion. nih.gov This coordination increases the acidity of the α-proton, facilitating the formation of a nucleophilic metal enolate that then reacts with the fluorinating agent. nih.gov The structure of this square-planar chiral palladium enolate complex is arranged to minimize steric interactions, which dictates the enantioselectivity of the reaction. nih.gov
Similarly, in the asymmetric epoxidation of aliphatic enones, magnesium alkoxides derived from tartrates are employed. rsc.org The active species is believed to be a magnesium-enolate complex where the chiral tartrate ligand creates a chiral environment around the metal center. The assumption of a uniform reaction mechanism across different substrates allows for the assignment of absolute configurations based on a known example. rsc.org
The Jacobsen catalyst, while not directly using DIPT as a ligand, provides a parallel in understanding active species. It is a manganese (III) salen complex, and its catalytic activity in epoxidation is attributed to an oxo manganese (V) moiety. The tert-butyl groups on the salen ligand are vital for creating the necessary chiral environment for the substrate to interact with this active species.
In some instances, the support material for a heterogenized catalyst can play a role in stabilizing the active species. For example, when the Jacobsen's catalyst is immobilized on dealuminated zeolite, the support material is thought to provide negative charges that stabilize the organomanganese cation. d-nb.info
The following table summarizes the proposed active catalytic species in various DIPT-mediated or analogous reactions:
| Reaction Type | Metal Center | Ligand System | Proposed Active Species |
| Asymmetric Epoxidation (Sharpless) | Titanium | Diethyl tartrate | Dimeric titanium-tartrate complex |
| Enantioselective Fluorination | Palladium | BINAP | Chiral palladium enolate complex |
| Asymmetric Epoxidation | Magnesium | This compound | Magnesium-enolate complex |
| Asymmetric Epoxidation (Jacobsen) | Manganese | Salen | Oxo manganese (V) moiety |
Transition State Analysis and Enantioselectivity Rationalization
The enantioselectivity of reactions mediated by this compound is rationalized through the analysis of transition state models. The steric and electronic properties of the catalyst-substrate complex in the transition state dictate the facial selectivity of the reaction.
In the enantioselective fluorination of β-ketoesters using a chiral palladium catalyst, the proposed square-planar palladium-enolate complex arranges itself to minimize steric hindrance between the aryl groups of the ligand and the tert-butyl group of the ester. This steric arrangement results in one face of the enolate (the Si face) being shielded by the ester's tert-butyl group, forcing the electrophile (NFSI) to approach from the less hindered Re face. nih.gov
For the asymmetric epoxidation of aliphatic enones using tartrate-derived magnesium alkoxides, the enantioselectivity is consistently high, suggesting a well-defined transition state. rsc.org The absolute configuration of the products is often inferred by assuming a uniform reaction mechanism, which implies a consistent transition state geometry across a range of substrates. rsc.org Molecular models are instrumental in visualizing the various approaches and orientations the alkene can adopt relative to the catalyst during epoxidation. wisc.edu
In the context of allylboration reactions using tartrate-modified allylboranes, transition state models are also used to explain the observed stereochemistry. core.ac.uk Similarly, in the enantioselective 1,2-difluorination of cinnamamides, the formation of a cyclic intermediate is proposed to rationalize the observed stereochemical outcome, where one chiral center is inverted and the other is retained. acs.org
The following table presents enantiomeric excess (ee) data for various reactions, which is a direct consequence of the transition state energetics:
| Reaction | Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference |
| Epoxidation | (3R,4S)-1-(3-Butyl-oxiranyl)-ethanone | DIPT-derived Magnesium Alkoxide | 91% | rsc.org |
| Epoxidation | (3R,4S)-1-(3-Pentyl-oxiranyl)-ethanone | DIPT-derived Magnesium Alkoxide | 93% | rsc.org |
| Epoxidation | trans-(3R,4S)-epoxy nonan-2-one | DIPT-derived Magnesium Alkoxide | 92% | rsc.org |
| Epoxidation | (3R,4S)-1-(3-Butyl-oxiranyl)-ethanone | DIPT-derived Magnesium Alkoxide | 77% | rsc.org |
| Epoxidation | Mpt | DIPT-derived Magnesium Alkoxide | 80% | rsc.org |
| Fluorination | α-acyl lactam | Ti(TADDOLato) / NFSI | 87% | nih.gov |
| Fluorination | tert-butoxycarbonyl lactones/lactams | Palladium catalyst | 94-99% | nih.gov |
Kinetic Studies and Reaction Pathway Determination
Kinetic studies are essential for determining the reaction pathway and understanding the factors that influence the reaction rate. In the electrochemical reduction of 3,5-di-tert-butyl-1,2-benzoquinone, the reaction pathway changes with the concentration of the proton source, 2,2,2-trifluoroethanol. At low concentrations, the reaction proceeds via reduction of the quinone to its anion radical, followed by complexation and a concerted proton and electron-transfer reaction. nih.gov At higher concentrations, the pathway shifts to involve a disproportionation reaction. nih.gov
For the reaction of the organozincate Et3ZnLi with di-tert-butyl ketone, the reaction rate exhibits a complex dependence on the concentrations of the reactants. The rate is proportional to approximately [Et3ZnLi]⁻⁰.⁵[ketone]¹ when the organozincate is in excess, but changes to [Et3ZnLi]¹[ketone]⁻¹ when the ketone is in excess. nih.govresearchgate.net This suggests a change in the rate-determining step or the nature of the active species depending on the reaction conditions.
In the deoxydehydration of diols catalyzed by a Mo(VI) complex, in situ infrared spectroscopy supports a biexponential kinetic regime. acs.org Density functional theory (DFT) calculations further suggest that the largest kinetic barrier is a proton transfer from the substrate to a metal-oxo bond during the formation of the diolate. acs.org The esterification of cyclohexanecarboxylic acid over layered double hydroxides (LDHs) follows first-order kinetics, with the activation energy being dependent on the interlayer spacing of the LDH. researchgate.net
The following table summarizes kinetic data from various studies:
| Reaction | System | Kinetic Profile | Key Findings | Reference |
| Electrochemical Reduction | 3,5-di-tert-butyl-1,2-benzoquinone | Concentration-dependent pathway | Pathway changes from CPET to disproportionation with increasing proton source concentration. | nih.gov |
| Addition Reaction | Et3ZnLi and di-tert-butyl ketone | Complex order | Rate dependence on reactant concentrations changes based on which is in excess. | nih.govresearchgate.net |
| Deoxydehydration | Mo(VI) dioxo complex | Biexponential | Rate-determining step is likely proton transfer during diolate formation. | acs.org |
| Esterification | Cyclohexanecarboxylic acid over LDHs | First-order | Activation energy depends on the LDH structure. | researchgate.net |
Influence of Steric and Electronic Factors on Reaction Mechanisms
Steric and electronic factors play a pivotal role in dictating the mechanism and outcome of reactions involving this compound and related systems. The bulky tert-butyl groups are often crucial for achieving high enantioselectivity by creating a well-defined chiral pocket around the catalytic center.
In the Jacobsen epoxidation, the tert-butyl groups on the salen ligand are considered essential for effective chiral communication between the substrate and the active oxo manganese (V) species. Similarly, in the enantioselective fluorination of β-ketoesters, the steric repulsion between the ligand's aryl groups and the substrate's tert-butyl ester group directs the approach of the electrophile, thereby controlling enantioselectivity. nih.gov
Electronic effects are also significant. In the Friedel-Crafts alkylation of 1,4-dimethoxybenzene, the electron-donating methoxy (B1213986) groups activate the aromatic ring towards electrophilic substitution, while steric hindrance from the first introduced tert-butyl group directs the position of the second substitution. mnstate.edu The nucleophilicity of reactants can also alter reaction pathways. For instance, in the 1,2-difluorination of cinnamamides, decreased nucleophilicity of the amide oxygen disfavors anchimeric assistance relative to phenonium ion formation. acs.org
The stability of intermediates is also influenced by these factors. In SN1 reactions, the formation of a stable carbocation is favored, often influenced by the electronic nature of substituents. sathyabama.ac.in In contrast, SN2 reactions are highly sensitive to steric hindrance, which can prevent the backside attack of the nucleophile. sathyabama.ac.in
The following table highlights the influence of steric and electronic factors in different reactions:
| Reaction | Influential Factor | Effect on Mechanism |
| Jacobsen Epoxidation | Steric bulk of tert-butyl groups on ligand | Creates a chiral environment, enhancing enantioselectivity. |
| Enantioselective Fluorination | Steric repulsion between ligand and substrate | Directs the approach of the electrophile. nih.gov |
| Friedel-Crafts Alkylation | Electronic effect of methoxy groups | Activates the aromatic ring for substitution. mnstate.edu |
| 1,2-Difluorination of Cinnamamides | Nucleophilicity of amide oxygen | Influences the balance between anchimeric assistance and phenonium ion formation. acs.org |
| Nucleophilic Substitution (SN1 vs. SN2) | Steric hindrance and electronic stability of carbocation | Determines the dominant reaction pathway. sathyabama.ac.in |
Advanced Spectroscopic and Structural Characterization in Research Contexts
Conformation Analysis through Advanced NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the solution-state conformation of di-tert-butyl tartrate and its derivatives. One-dimensional NMR (¹H and ¹³C) provides fundamental information about the chemical environment of each atom. For instance, in a derivative of di-tert-butyl L-tartrate, the ¹H NMR spectrum in CDCl₃ shows distinct signals for the tert-butyl groups, indicating their unique spatial arrangements. iucr.org The methine protons of the tartrate backbone typically appear as doublets, with coupling constants that can provide initial clues about their dihedral angles. iucr.org
Advanced two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish through-bond and through-space correlations, which are vital for a complete structural assignment. NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly powerful for conformational analysis, as it detects through-space interactions between protons that are close in proximity, allowing for the determination of the relative orientation of different parts of the molecule, such as the bulky tert-butyl groups and the tartrate backbone. The solution NMR studies of various transition metal complexes containing ligands derived from di-tert-butyl pyrazolate, a related structure, demonstrate the utility of temperature-dependent NMR in understanding dynamic processes and fluxional behavior in solution. wayne.edunsf.gov
For example, detailed ¹H and ¹³C NMR data for di-tert-butyl (2R,3R)-2-{[(2E)-3-(4-acetyloxy-3-methoxyphenyl)prop-2-enoyl]oxy}-3-hydroxybutanedioate, a derivative of di-tert-butyl L-tartrate, have been fully assigned using 600 MHz NMR spectroscopy, confirming the connectivity and providing insights into its solution-state conformation. iucr.orgnih.gov
| ¹H NMR Data (600 MHz, CDCl₃) for a this compound Derivative | |
| Chemical Shift (δ, ppm) | Assignment |
| 7.70 (d, 1H, J = 16.0 Hz) | H₇ |
| 7.12–7.11 (m, 2H) | H₃, H₅ |
| 7.05 (d, 1H, J = 8.6 Hz) | H₆ |
| 6.45 (d, 1H, J = 16.0 Hz) | H₈ |
| 5.50 (d, 1H, J = 2.3 Hz) | H₂' |
| 4.68 (dd, 1H, J = 6.8 and 2.3 Hz) | H₃' |
| 3.87 (s, 3H) | OCH₃ |
| 3.21 (d, 1H, J = 6.8 Hz) | OH |
| 2.33 (s, 3H) | OCOCH₃ |
| 1.51 (s, 9H) | t-Bu₄ |
| 1.44 (s, 9H) | t-Bu₁ |
| Data sourced from a study on a derivative of di-tert-butyl L-tartrate. iucr.org |
| ¹³C NMR Data (600 MHz, CDCl₃) for a this compound Derivative | |
| Chemical Shift (δ, ppm) | Assignment |
| 170.2 | C₄' |
| 168.9 | OCOCH₃ |
| 165.9 | C₁' |
| 165.5 | C₉ |
| 151.5 | C₇ |
| 145.9 | C₂ |
| 141.8 | C₁ |
| 133.2 | C₄ |
| 123.4 | C₆ |
| 121.8 | C₅ |
| 116.8 | C₈ |
| 111.3 | C₃ |
| 84.1 | C(CH₃)₃ of t-Bu₁ |
| 83.5 | C(CH₃)₃ of t-Bu₄ |
| 73.5 | C₂' |
| 71.0 | C₃' |
| 56.1 | OMe |
| 28.1 | C(CH₃)₃ of t-Bu₄ |
| 28.0 | C(CH₃)₃ of t-Bu₁ |
| 20.8 | OCOCH₃ |
| Data sourced from a study on a derivative of di-tert-butyl L-tartrate. nih.gov |
Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Elucidation
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is indispensable for confirming the absolute configuration of chiral molecules like this compound. These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral sample.
CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. mdpi.com The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is a unique fingerprint of a molecule's stereochemistry. For this compound and its derivatives, CD spectroscopy can be used to confirm the (2R,3R) or (2S,3S) configuration of the tartrate backbone. The combination of experimental CD spectra with quantum chemical calculations, often using Density Functional Theory (DFT), provides a powerful and reliable method for assigning the absolute configuration of chiral compounds. researchgate.netacs.org This combined approach has been successfully applied to various chiral molecules, including transition metal complexes with chiral ligands. mdpi.com
ORD, the measurement of the optical rotation as a function of wavelength, is a complementary technique. While ORD spectra can be more complex to interpret due to contributions from all electronic transitions, they provide valuable information, especially in regions far from absorption bands. acs.org The specific rotation at a single wavelength, typically the sodium D-line (589 nm), is a standard characterization parameter for chiral compounds like (+)-di-tert-butyl L-tartrate. sigmaaldrich.comthermofisher.com
The application of these techniques is crucial in asymmetric synthesis, where this compound is used as a chiral auxiliary or ligand. Verifying the stereochemical outcome of a reaction is paramount, and chiroptical methods provide a direct and sensitive means to do so. For example, in the study of tris-tartrato chromium(III) complexes, CD spectroscopy was instrumental in indicating the absolute configuration of the complex in solution. chalmers.se
X-ray Crystallographic Analysis of this compound Complexes and Derivatives
X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in the solid state. This technique has been applied to various derivatives and metal complexes of this compound, offering unparalleled insights into their three-dimensional structures.
Single-crystal X-ray diffraction studies on derivatives of this compound reveal detailed information about their solid-state conformations. For instance, the crystal structure of di-tert-butyl (2R,3R)-2-{[(2E)-3-(4-acetyloxy-3-methoxyphenyl)prop-2-enoyl]oxy}-3-hydroxybutanedioate shows that one tert-butyl ester group is folded towards a central benzene (B151609) ring, while the other is directed away. iucr.orgnih.gov This specific conformation is influenced by intramolecular and intermolecular forces, including hydrogen bonding and van der Waals interactions.
Crystal packing effects, the manner in which molecules arrange themselves in a crystal lattice, are also elucidated. In the aforementioned derivative, linear supramolecular chains are formed along the a-axis, mediated by hydroxyl-carbonyl O-H···O hydrogen bonds. nih.gov Similarly, in the crystal structure of 1,4-di-tert-butyl (2R,3R)-2-({(2E)-3-[4-(acetyloxy)phenyl]prop-2-enoyl}oxy)-3-hydroxybutanedioate, the most prominent feature of the crystal packing is the formation of linear supramolecular chains via hydroxyl-O—H···O(carbonyl) hydrogen bonds. nih.gov These packing arrangements can influence the physical properties of the solid material.
| Crystallographic Data for a this compound Derivative (C₂₄H₃₂O₁₀) | |
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 2₁ |
| a (Å) | 5.9894 (1) |
| b (Å) | 10.6483 (1) |
| c (Å) | 19.6676 (2) |
| β (°) | 96.324 (1) |
| Volume (ų) | 1246.71 (3) |
| Z | 2 |
| Data obtained at T = 100 K. nih.gov |
For example, the crystal structures of titanium tartrate catalysts used in asymmetric epoxidation have been determined, revealing binuclear structures where the tartrate ester ligands bridge two titanium atoms. uniroma1.it In complexes involving di-tert-butyl phosphate (B84403), a related ligand, X-ray diffraction has established octahedral and tetrahedral coordination geometries around cobalt and zinc centers, with the di-tert-butyl phosphate acting as a monodentate ligand. nih.gov The coordination mode of the ligand (e.g., monodentate, bidentate, bridging) is critical to the reactivity and selectivity of the complex. The ability of a ligand to adopt different coordination modes, such as facial versus meridional in ruthenium complexes, highlights its flexibility. mdpi.com
Solid-State Conformations and Packing Effects
Spectroscopic Probing of Intermediates and Reaction Pathways
Understanding the mechanism of reactions involving this compound, especially in catalysis, requires the detection and characterization of transient intermediates. While isolating these species can be challenging, spectroscopic techniques can provide valuable "snapshots" of the reaction as it progresses.
In the context of asymmetric catalysis, for example, the reaction between the catalyst (containing a this compound ligand), the substrate, and the oxidant can be monitored using in-situ spectroscopic methods. Techniques like stopped-flow UV-Vis or rapid-scan IR spectroscopy can track changes in the electronic or vibrational spectra, respectively, providing kinetic data and clues about the structure of intermediates.
While direct spectroscopic evidence for intermediates in reactions specifically involving this compound is not extensively detailed in the provided search results, the principles are well-established. For instance, the study of reactions of tartrate-derived silylketene acetals with aldehydes investigated how the choice of Lewis acid influenced the reaction pathway, proposing a model to account for the observed stereochemical outcomes. rsc.org This type of mechanistic investigation relies on the detailed analysis of products, which in turn provides indirect evidence for the nature of the reaction intermediates and transition states. The combination of kinetic studies with computational modeling allows for the proposal of plausible reaction pathways and the rationalization of the observed stereoselectivity.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations on Conformation and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to determine molecular geometries, energies, and reactivity. For Di-tert-butyl tartrate, DFT calculations are crucial for understanding its fundamental properties.
Conformational Analysis: The reactivity and effectiveness of this compound as a chiral ligand are intrinsically linked to its three-dimensional structure. DFT calculations have been used to study the conformations of similar dialkyl tartrates, such as dimethyl-L-tartrate. uni-muenchen.de These studies reveal several low-energy conformers stabilized by a network of intramolecular hydrogen bonds. The key interactions occur between the hydroxyl (-OH) groups and the carbonyl oxygen atoms of the ester moieties (C=O). uni-muenchen.de
For this compound, the bulky tert-butyl groups introduce significant steric constraints that influence the conformational landscape. DFT calculations can predict the relative energies of different conformers, identifying the most stable structures. The lowest-energy conformer is typically one that maximizes intramolecular hydrogen bonding while minimizing steric repulsion between the large tert-butyl groups. Calculations on analogous molecules suggest that a conformation with hydrogen bonding between the hydroxyl and carbonyl groups on the same chiral carbon is of the lowest energy. uni-muenchen.de
Table 1: Representative Conformational Data for a Dialkyl Tartrate (Dimethyl-L-tartrate) based on DFT Calculations This table illustrates the type of data obtained from DFT calculations on a similar molecule, showing the relative energies of different conformers.
| Conformer | Description of Hydrogen Bonding | Relative Energy (kcal/mol) | Population (%) at 298 K |
| T(s, s) | Intramolecular OH···O=C on same chiral center | 0.00 | >83% |
| G-(s, s) | Gauche conformation | 1.15 | ~5% |
| T(g+, g+) | Trans ester groups | 1.50 | ~2% |
| Data derived from studies on dimethyl-L-tartrate. uni-muenchen.de Similar principles apply to this compound, though the exact energies would differ due to the steric bulk of the tert-butyl groups. |
Reactivity Analysis: DFT is also used to probe the reactivity of this compound. By calculating frontier molecular orbitals (HOMO and LUMO), one can predict the sites most susceptible to nucleophilic or electrophilic attack. In the context of forming a catalyst, such as the Sharpless epoxidation catalyst, DFT calculations elucidate how this compound interacts with a metal center, like titanium. wayne.edu The calculations show how the ligand's hydroxyl and carbonyl groups coordinate to the metal, influencing its electronic properties and, consequently, its catalytic activity. For instance, studies on the formation of the active Sharpless catalyst show that the dimeric form, [Ti(tartrate)(OR)2]2, is thermodynamically more stable and more reactive than the monomer. wayne.edu
Molecular Modeling of this compound-Substrate/Catalyst Interactions
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. When this compound is part of a catalyst system, modeling is essential for understanding how it interacts with substrates to promote a specific chemical transformation.
A primary example is the Sharpless asymmetric epoxidation, where a titanium-tartrate complex catalyzes the epoxidation of an allylic alcohol. rzepa.netscribd.com While many computational studies have focused on diethyl tartrate (DET) or diisopropyl tartrate (DIPT), the principles are directly transferable to this compound (DBT). The modeling of the active catalyst, [Ti2(DBT)2(OR)2(substrate)(oxidant)], reveals a highly organized transition state assembly. wayne.edumdpi.com
The key interactions identified through molecular modeling include:
Coordination: The allylic alcohol substrate coordinates to one of the titanium centers.
Ligand-Substrate Interaction: The chiral this compound ligand creates a sterically defined pocket around the active site. The bulky tert-butyl groups exert significant steric influence, directing the approach of the substrate and the oxidant (tert-butyl hydroperoxide). scribd.com
Transition State Geometry: The model allows for the precise calculation of the transition state structure for the oxygen transfer from the peroxide to the alkene. The geometry of this state determines which face of the alkene is epoxidized, thereby establishing the product's stereochemistry. ic.ac.uk
Computational models show that the substrate, the tartrate ligand, and the oxidant are all bound to the dimeric titanium core, creating a rigid and predictable environment for the reaction. mdpi.com The steric bulk of the this compound ester groups is a critical factor in enforcing the high level of stereocontrol observed in these reactions.
Prediction of Enantioselectivity and Diastereoselectivity
One of the most powerful applications of computational chemistry in catalysis is the prediction of enantioselectivity. By calculating the activation energies for the transition states leading to the two possible enantiomers (R and S), one can predict which product will be favored and by how much.
The enantiomeric excess (ee) is related to the difference in the Gibbs free energy of activation (ΔΔG‡) between the two competing diastereomeric transition states (TS1 and TS2):
ΔΔG‡ = ΔG‡(major) - ΔG‡(minor)
Computational models, particularly those using DFT, can calculate these energy differences with increasing accuracy. chemrxiv.org For the Sharpless epoxidation, models using a dimeric titanium-tartrate catalyst have successfully predicted the correct stereochemical outcome. mdpi.comic.ac.uk Early models that assumed a simpler mononuclear catalyst failed to predict the correct enantiomer, highlighting the importance of an accurate structural model for the catalyst. rzepa.net
Table 2: Conceptual Relationship Between Calculated Energy Difference and Predicted Enantiomeric Excess
| ΔΔG‡ (kcal/mol) at 298 K | Predicted Enantiomeric Excess (ee) |
| -0.68 | 80% |
| -0.96 | 90% |
| -1.36 | 98% |
| -1.64 | 99.5% |
| -2.72 | >99.9% |
These calculations allow chemists to rationalize the observed selectivity and even to design new, more selective catalysts by computationally screening different ligands or substrates. The models can pinpoint the specific steric or electronic interactions responsible for the energy difference between the competing transition states, providing a rational basis for catalyst improvement. acs.org
Elucidation of Non-Covalent Interactions
Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, are critical in determining the structure and function of molecular systems, including catalysts. beilstein-journals.org Computational methods are uniquely suited to identify and quantify these subtle yet decisive forces.
In the context of this compound and its metal complexes, several non-covalent interactions are at play:
Intramolecular Hydrogen Bonding: As established by DFT, hydrogen bonds within the DBT ligand itself help to lock it into a specific, rigid conformation. uni-muenchen.de This pre-organization is crucial for transmitting the chiral information to the catalytic site.
Steric Repulsion: The very large tert-butyl groups are a defining feature of DBT. Computational analyses, such as Natural Bond Orbital (NBO) analysis, can be used to study the repulsive interactions between these groups and other parts of the catalyst-substrate complex. illinois.edu Studies on similar sterically hindered ligands in titanium complexes have shown that close contacts between the metal and hydrogen atoms on a tert-butyl group are often repulsive, arising from steric crowding rather than attractive agostic interactions. illinois.edu This steric pressure is a key factor in creating a well-defined chiral pocket and forcing the substrate into a specific orientation.
Tools like the Non-Covalent Interaction (NCI) index allow for the visualization of these interactions in real space, showing broad surfaces of van der Waals contact and sharp regions of steric clash, providing a detailed chemical map of the forces that govern enantioselectivity. acs.org
Emerging Applications and Future Research Directions
Di-tert-butyl Tartrate in Chiral Materials Science
The development of chiral materials is a burgeoning field, with applications ranging from enantioselective separations to nonlinear optics. This compound is proving to be a valuable building block in this area, particularly in the synthesis of metal-organic frameworks (MOFs) and supramolecular structures.
Metal-Organic Frameworks (MOFs):
One strategy involves the pre-immobilization of tartrate anions into the interlayer space of layered double hydroxides (LDHs), which are then coordinated to metal centers. researchgate.net The orientation of the tartrate within the LDH layers, whether perpendicular or flat-lying, has been shown to impact the coordination mode and subsequently the catalytic activity and enantioselectivity in reactions like asymmetric sulfoxidation. researchgate.net
Supramolecular Chemistry:
In supramolecular chemistry, this compound can act as a chiral host or guest, forming complexes with other molecules through non-covalent interactions. These interactions can lead to the formation of ordered assemblies with specific chiral recognition capabilities. The tert-butyl groups can play a crucial role in directing the self-assembly process and influencing the stability and properties of the resulting supramolecular structures. rsc.orgresearchgate.net
| Application Area | Role of this compound | Key Research Findings |
| Metal-Organic Frameworks (MOFs) | Chiral Ligand | Induces chirality for enantioselective separations. researchgate.netrsc.org Influences pore size and architecture. researchgate.net |
| Layered Double Hydroxides (LDHs) | Intercalated Chiral Ligand | Orientation of tartrate affects catalytic activity and enantioselectivity. researchgate.net |
| Supramolecular Assemblies | Chiral Building Block | Directs self-assembly and influences the properties of the final structure. rsc.orgresearchgate.net |
Integration with Flow Chemistry and High-Throughput Screening
The combination of flow chemistry and high-throughput screening (HTS) offers a powerful platform for accelerating chemical research and process optimization. nih.govrsc.org this compound and its derivatives are well-suited for integration into these automated systems.
Flow Chemistry:
Flow chemistry involves performing chemical reactions in a continuous-flowing stream rather than in a batch-wise manner. This approach offers several advantages, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. The use of this compound as a chiral auxiliary or ligand in continuous flow systems can enable the efficient and controlled synthesis of chiral molecules.
High-Throughput Screening (HTS):
HTS allows for the rapid testing of large numbers of compounds or reaction conditions. researchgate.net In the context of this compound, HTS can be used to quickly screen for optimal catalysts, ligands, and reaction parameters for asymmetric transformations. researchgate.netnih.gov For example, a library of catalysts incorporating different tartrate esters could be rapidly evaluated for their performance in a particular reaction, leading to the identification of highly efficient and selective systems. The development of microfluidic platforms further enhances the capabilities of HTS by enabling precise control over the reaction microenvironment at a small scale. nih.gov
Novel Catalyst Immobilization Strategies
The recovery and reuse of catalysts are crucial for developing sustainable and cost-effective chemical processes. numberanalytics.com Immobilization of homogeneous catalysts onto solid supports is a common strategy to achieve this. Several novel approaches are being explored for the immobilization of catalysts derived from or utilizing this compound.
One promising method involves anchoring the titanium-tartrate complex, a key catalyst in the Sharpless epoxidation, onto solid supports like silica (B1680970) or polymers. numberanalytics.com This facilitates catalyst recovery and reuse, making the process more environmentally friendly. numberanalytics.com Another strategy involves the intercalation of tartrate ligands into layered materials such as layered double hydroxides (LDHs). researchgate.net This pre-immobilization can influence the subsequent coordination with metal centers and impact the catalyst's performance in asymmetric reactions. researchgate.net
| Immobilization Strategy | Support Material | Key Advantages |
| Covalent Anchoring | Silica, Polymers | Facilitates catalyst recovery and reuse. numberanalytics.com |
| Intercalation | Layered Double Hydroxides (LDHs) | Influences catalyst activity and enantioselectivity. researchgate.net |
Sustainable and Biocatalytic Approaches Involving Tartrate Esters
The principles of green chemistry are driving the development of more sustainable and environmentally friendly chemical processes. researchgate.net This includes the use of renewable feedstocks, biocatalysis, and energy-efficient reaction conditions.
Renewable Feedstocks:
Tartaric acid, the precursor to this compound, is a bio-based compound that can be derived from renewable resources. researchgate.net This makes tartrate esters attractive building blocks for the synthesis of "green" chemicals and materials. For instance, esters of tartaric acid have been investigated as biodegradable plasticizers for polylactide (PLA), a renewable and compostable polymer.
Biocatalysis:
Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations. researchgate.net These processes often offer high selectivity and operate under mild, environmentally benign conditions. researchgate.net Enzymes can be employed for the synthesis of tartrate esters and other chiral molecules, providing a sustainable alternative to traditional chemical methods. researchgate.netmdpi.com For example, lipase-catalyzed synthesis has been used to produce branched esters for applications like biolubricants in a solvent-free medium. mdpi.com
Unexplored Reaction Classes and Substrate Scope Expansion
While this compound has been extensively used in certain asymmetric reactions like epoxidation, its potential in other reaction classes remains largely unexplored. Future research will likely focus on expanding the application of this chiral auxiliary to a wider range of chemical transformations.
Unexplored Reactions:
There is significant potential for employing this compound and its derivatives in reactions such as:
Asymmetric 1,3-dipolar cycloadditions nii.ac.jp
Asymmetric hetero Diels-Alder reactions nii.ac.jp
Asymmetric Friedel-Crafts reactions chemie-brunschwig.ch
Asymmetric reductions and oxidations
The bulky tert-butyl groups could impart unique stereochemical control in these transformations, leading to the synthesis of novel chiral molecules.
Substrate Scope Expansion:
Q & A
Q. What are the optimal synthetic routes for Di-tert-butyl tartrate, and how can its purity be validated?
this compound synthesis typically involves esterification of L-tartaric acid with tert-butanol under acidic catalysis. To optimize yield and purity, reaction parameters (temperature, molar ratios, catalyst concentration) should be systematically varied using Design of Experiments (DoE) approaches like fractional factorial designs. Purity validation employs reverse-phase high-performance liquid chromatography (RP-HPLC) with photodiode array (PDA) detection, as described in QbD-based method development . Characterization via nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirms structural integrity .
Q. How can researchers characterize the stereochemical stability of this compound under varying pH and temperature conditions?
Stability studies should involve accelerated degradation under acidic, alkaline, oxidative, and thermal stress conditions. Use RP-HPLC to monitor degradation products, ensuring baseline separation of enantiomers. For example, a QbD-validated method with a C18 column and mobile phase (e.g., acetonitrile-phosphate buffer) can resolve degradation peaks while maintaining resolution >2.0 . Statistical tools like ANOVA assess the significance of factors (e.g., pH, temperature) on degradation rates .
Q. What spectroscopic or chromatographic techniques are most reliable for quantifying this compound in complex matrices?
RP-HPLC with PDA detection is preferred for its sensitivity (detection limits ~0.1 µg/mL) and specificity. Method validation should include linearity (R² >0.999), precision (%RSD <2%), and accuracy (recovery 98–102%). For spectrophotometric analysis, derivatization with bromophenol blue (BPB) in a buffered medium (e.g., pH 3.5) enables UV detection at 410 nm, though cross-validation with HPLC is critical to rule out matrix interference .
Advanced Research Questions
Q. How can Box-Behnken designs improve the robustness of analytical methods for this compound?
Box-Behnken designs (BBD) optimize multiple method parameters (e.g., mobile phase composition, flow rate, column temperature) efficiently. For instance, a three-factor BBD evaluates main effects and interactions via response surface modeling, ensuring robustness across operational ranges. Validation includes testing intermediate precision and assessing %RSD for retention time and peak area . Diagnostic plots (e.g., residuals vs. predicted) identify outliers, while ANOVA confirms model adequacy (p <0.05) .
Q. How should researchers address contradictions in degradation kinetics data for this compound across studies?
Contradictions often arise from differences in experimental conditions (e.g., light exposure, solvent systems). To resolve these, conduct controlled degradation studies using standardized ICH guidelines (e.g., Q1A-R2). Compare degradation pathways via LC-MS/MS to identify intermediates. If discrepancies persist, apply multivariate statistics (e.g., principal component analysis) to isolate confounding variables .
Q. What strategies are recommended for assessing the ecological impact of this compound when persistence or toxicity data are unavailable?
Use read-across approaches with structurally related esters (e.g., diisobutyl tartrate) to estimate biodegradation and toxicity. Prioritize in silico tools like EPI Suite for predicting persistence (e.g., BIOWIN scores) and ECOSAR for acute aquatic toxicity. If experimental data are critical, conduct OECD 301F ready biodegradability tests or Daphnia magna acute toxicity assays, noting limitations in extrapolation .
Q. How can researchers validate the absence of lead or heavy metal contaminants in this compound synthesis?
Employ gravimetric complexometric titration with sodium tartrate to chelate lead ions, preventing hydroxide precipitation. Use a Box-Behnken design to optimize ammonium hydroxide and tartrate concentrations, ensuring method robustness. Uncertainty analysis (e.g., coverage factor k=2) quantifies measurement reliability, with precision thresholds of %RSD <0.05% .
Q. What statistical methods are most effective for analyzing dose-response relationships in pharmacological studies involving this compound derivatives?
Two-way ANOVA with Bonferroni post-hoc tests compares treatment groups while controlling for multiple comparisons. For time-course data (e.g., receptor binding assays), Pearson correlation analysis quantifies associations between variables (e.g., nAChR density vs. behavioral outcomes). Use GraphPad Prism for nonlinear regression modeling of EC50/IC50 values .
Methodological Considerations
- Experimental Design : Prioritize DoE over one-factor-at-a-time (OFAT) approaches to capture interactions and reduce resource use .
- Data Gaps : When toxicity data are lacking (e.g., stearyl tartrate re-evaluation), explicitly state assumptions and recommend targeted testing in risk assessments .
- Validation : Follow ICH Q2(R1) guidelines for analytical method validation, including robustness testing via deliberate parameter shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
